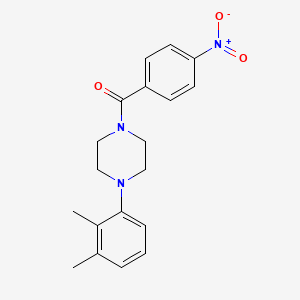
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine, also known as DNBP, is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. DNBP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.38 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用機序
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine is believed to exert its pharmacological effects by binding to specific receptors in the body, including the serotonin receptor and the sigma-1 receptor. The exact mechanism of action of this compound is not fully understood, but it is believed to modulate the activity of these receptors, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells and viruses. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments, including its solubility in organic solvents and its potential pharmacological properties. However, there are also limitations to working with this compound, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an analgesic and anesthetic agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential pharmacological properties. In addition, research is needed to determine the safety and toxicity of this compound and its potential for use in clinical settings.
合成法
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine can be synthesized using various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated using column chromatography. Other methods of synthesis include the use of different piperazine derivatives and nitrobenzoyl derivatives.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential pharmacological properties, including its potential as a therapeutic agent for various diseases. Research has shown that this compound has anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have potential as an analgesic and anesthetic agent.
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-4-3-5-18(15(14)2)20-10-12-21(13-11-20)19(23)16-6-8-17(9-7-16)22(24)25/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVZPGIUWEXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


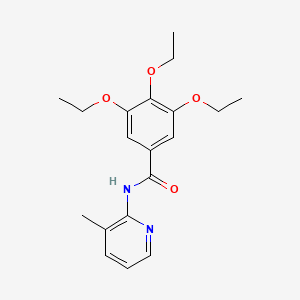
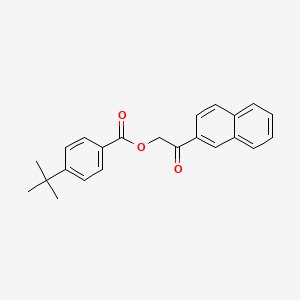
![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)

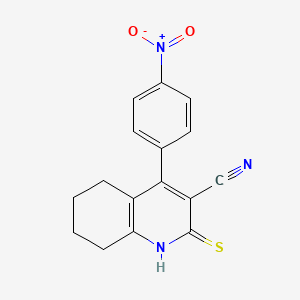
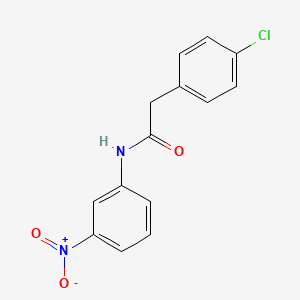
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)

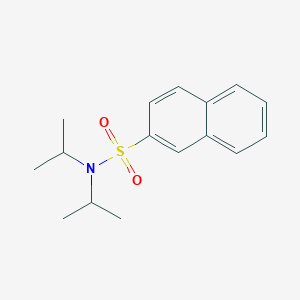
![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)

![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)